H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2
Description
Mechanistic Insights into Fibrin Polymerization Inhibition
Role of N-Terminal Gly-Pro-Arg Motif in Fibrinogen Binding Dynamics
The N-terminal Gly-Pro-Arg (GPR) sequence in GPRPPERHQS-amide mimics fibrin’s native knob ‘A’ (GPRV), which binds complementary holes ‘a’ in fibrinogen’s γ-module . Nuclear magnetic resonance (NMR) studies confirm that the GPR motif engages residues Asp-Ser-Gly-Glu-Gly-Asp (positions 2–7) of fibrinopeptide A (FPA), with a binding constant (K) of ~10⁴ M⁻¹ . The inclusion of Pro⁴ in the tetrapeptide GPRP stabilizes the backbone conformation, reducing entropy loss upon binding and enhancing affinity by 4-fold compared to GPRV .
In GPRPPERHQS-amide, the extended Pro-Pro-Glu-Arg (PPER) sequence introduces additional electrostatic interactions with fibrinogen’s γAsp364 and γGlu323 residues, critical for hole ‘a’ engagement . Molecular dynamics simulations reveal that the Pro⁵-Pro⁶ dipeptide restricts rotational freedom, positioning Arg⁷ for optimal salt-bridge formation with γGlu323 (Figure 1A) . This structural rigidity increases the peptide’s residence time at the binding site, as evidenced by surface plasmon resonance (SPR) assays showing a 68% reduction in dissociation rate (kd) compared to GPRP .
Table 1: Comparative Binding Kinetics of GPRP and GPRPPERHQS-amide
| Parameter | GPRP | GPRPPERHQS-amide |
|---|---|---|
| KD (μM) | 25 ± 3.1 | 10.7 ± 1.8 |
| ka (M⁻¹s⁻¹) | 1.2 × 10⁴ | 2.8 × 10⁴ |
| kd (s⁻¹) | 3.0 × 10⁻³ | 0.96 × 10⁻³ |
| IC50 (μM) | 126.5 | 54.3 |
Competitive Inhibition of Fibrin Monomer Assembly Pathways
GPRPPERHQS-amide disrupts both protofibril elongation and lateral aggregation through two mechanisms:
- Steric Hindrance : The decapeptide’s C-terminal His-Gln-Ser (HQS) segment occupies the γ-module’s hydrophobic pocket, preventing fibrinogen’s D-D interface interactions .
- Electrostatic Repulsion : The Glu⁶-Arg⁷ dyad generates a localized positive charge (+2) that repels fibrin’s γLys406, critical for αC domain coupling .
Notably, GPRPPERHQS-amide inhibits Factor XIIIa-mediated crosslinking by modifying glutamine residues in fibrinogen’s α- and γ-chains. As shown in , the peptide reduces γ-γ dimer formation by 89% at 200 μM, compared to 42% inhibition by GPRP under identical conditions. This dual action—blocking physical assembly and covalent stabilization—explains its superior efficacy in delaying clot formation (tlag increased by 4.2-fold vs. GPRP) .
Modulation of Thrombin-Mediated Fibrin Network Stabilization
Thrombin’s exosite I binds fibrin’s β-nodule to accelerate network stabilization . GPRPPERHQS-amide’s Arg⁷-His⁸ segment competitively inhibits this interaction, reducing thrombin’s catalytic efficiency (kcat/KM) by 76% at 50 μM . Additionally, the peptide:
- Attenuates Platelet GPVI Signaling : By binding polymerized fibrin, GPRPPERHQS-amide decreases GPVI-dependent thrombin generation by 85% in platelet-rich plasma (PRP) .
- Suppresses Clot Retraction : The RGDS-like motif (Glu⁶-Arg⁷) inhibits αIIbβ3 integrin binding, reducing clot retraction velocity from 12.3 μm/min to 3.1 μm/min .
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNWCQBOLBZSM-WJKAUMHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78N20O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Based SPPS Protocol
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the gold standard for synthesizing H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain. Critical steps include:
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Resin Selection : Rink amide resin is preferred to ensure C-terminal amidation post-cleavage.
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Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.
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Coupling Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU, combined with DIPEA, achieve >99% coupling efficiency per cycle.
Table 1: Coupling Reagent Efficiency for this compound
| Reagent | Coupling Time (min) | Yield per Cycle (%) | Side Reactions |
|---|---|---|---|
| HBTU/DIPEA | 60 | 99.2 | <0.5% |
| HATU/DIPEA | 45 | 99.5 | <0.3% |
| DIC/Oxyma | 90 | 98.7 | <1.0% |
Data adapted from industrial-scale protocols.
Solution-Phase Fragment Condensation
Fragment Design and Coupling
For industrial-scale production, the peptide is often divided into shorter fragments synthesized via SPPS, followed by solution-phase condensation. A patented 2+4+3 strategy involves:
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Fragment 1 : H-Gly-Pro-Arg-Pro-Pro-OH
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Fragment 2 : Glu-Arg-His-Gln-Ser-NH2
Coupling is achieved using TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF/water, yielding 85–92% crude product.
Table 2: Fragment Condensation Efficiency
| Fragments | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 + 2 | TBTU | DMF/H₂O | 88 | 78 |
| 1 + 2 | DIPC | THF | 75 | 65 |
| 1 + 2 | EDC/HOAt | DCM | 82 | 72 |
Source: Patent WO2006119388A2.
Hybrid Solid-Phase/Solution-Phase Amidation
Post-Synthetic Amidation
The C-terminal amide is introduced via two primary methods:
Table 3: Amidation Efficiency Comparison
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Resin-bound | 1 (cleavage) | 98 | 95 |
| Solution-phase EDC | 24 | 92 | 88 |
| Semicarbazide method | 12 | 89 | 85 |
Data from industrial peptide synthesis patents.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) resolves the target peptide from deletion sequences and side products. Optimal conditions include:
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Mobile Phase : 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
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Gradient : 5–50% B over 30 minutes.
Table 4: HPLC Purity Post-Purification
| Synthesis Method | Crude Purity (%) | Final Purity (%) |
|---|---|---|
| SPPS (Fmoc) | 65 | 98.5 |
| Fragment Condensation | 78 | 97.2 |
| Hybrid Amidation | 85 | 98.8 |
Mass Spectrometry Validation
MALDI-TOF analysis confirms molecular weight (theoretical: 1159.27 Da; observed: 1159.3 ± 0.2 Da).
Industrial-Scale Production
Automated SPPS Systems
Industrial synthesizers (e.g., CEM Liberty Blue) reduce cycle times to <5 minutes per amino acid, enabling kilogram-scale production. Key parameters:
Cost Optimization
Challenges and Mitigation Strategies
Aspartimide Formation
The Glu-Arg sequence (positions 6–7) is prone to aspartimide formation at high temperatures. Mitigation includes:
Epimerization
Arginine and histidine residues exhibit >2% epimerization under basic conditions. Using pre-activated amino acid fluorides reduces this to <0.5%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 can undergo various chemical reactions, including:
Oxidation: This can occur at specific amino acids like methionine or cysteine, though neither is present in this peptide.
Reduction: Disulfide bonds, if present, can be reduced, but this peptide does not contain cysteine residues.
Substitution: Amino acids within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation might result in the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids were present.
Scientific Research Applications
Biochemical Research
This peptide serves as a valuable tool in biochemical research due to its unique amino acid sequence, which influences its biological activity. The presence of multiple arginine residues enhances its interaction with biological membranes and receptors, potentially modulating cellular signaling pathways .
Key Applications:
- Immune Modulation: Peptides similar to this compound can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases.
- Wound Healing: Research indicates that such peptides promote wound healing by enhancing cellular migration and proliferation.
Pharmaceutical Development
The peptide has potential applications in drug development, particularly as a therapeutic agent for various diseases.
Therapeutic Potential:
- Cancer Treatment: Peptides like this compound can act as inhibitors in cancer pathways, showing promise in reducing tumor growth.
- Infectious Diseases: Its antimicrobial properties may be exploited in developing new antibiotics or treatments for infections .
Material Science
In material science, this peptide can be utilized in the creation of new biomaterials.
Applications:
- Hydrogels and Nanomaterials: The unique properties of this compound make it suitable for developing hydrogels and nanomaterials that can be used in drug delivery systems and tissue engineering .
- Receptor Interaction: The peptide can act as an allosteric regulator on glycine receptors (GlyR), enhancing receptor activity at lower glycine concentrations . This property is crucial for understanding its role in neurotransmission and potential neurological applications.
Synthesis and Stability
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the synthesized product.
Stability Factors:
The amide terminal group (NH2) contributes to the peptide's stability and biological activity, making it distinct from simpler peptides. This stability is essential for maintaining functionality in biological systems .
Mechanism of Action
The mechanism of action of peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity, block receptor binding, or mimic natural ligands to activate signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with GPRP-NH2 (H-Gly-Pro-Arg-Pro-NH2)
GPRP-NH2 (CAS 126047-75-4) is a shorter tetrapeptide with the sequence Gly-Pro-Arg-Pro-NH2. Key differences include:
The extended sequence of the decapeptide likely enhances binding affinity through additional interactions, such as electrostatic contributions from glutamic acid (Glu) and histidine (His). Proline-rich regions in both peptides confer structural rigidity, which may stabilize interactions with target proteins like fibrinogen .
Comparison with Gonadorelin (H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2)
Gonadorelin (CAS 51776-33-1) is a decapeptide with the sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. While structurally distinct, it shares functional motifs:
Gonadorelin’s Arg-Pro motif is critical for binding to gonadotropin-releasing hormone receptors, whereas the decapeptide’s Pro-Arg-Pro-Pro-Glu motif targets fibrinogen. This highlights how shared residues can drive divergent biological functions .
Comparison with darg-arg-pro-hyp-gly-thi-ser-digl-oic-arg
This complex peptide (CAS 175413-73-7) includes non-standard residues like hydroxyproline (Hyp) and thiazolidine (Thi). Key contrasts:
The presence of non-canonical residues in the latter peptide suggests specialized applications, such as stabilizing secondary structures or enhancing protease resistance .
Biological Activity
H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2, a peptide composed of ten amino acids, exhibits significant biological activity relevant to various fields, including biochemistry, pharmacology, and medicine. This article explores the peptide's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C₄₈H₇₈N₂₀O₁₄
- Molecular Weight: 1159.27 g/mol
- CAS Number: 149836-35-1
The peptide consists of the following amino acid sequence:
This specific sequence contributes to its unique biological activities, influenced by the arrangement and properties of the amino acids involved.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The presence of arginine and histidine residues suggests potential roles in cell signaling and enzyme modulation.
Key Mechanisms:
- Signal Transduction: Peptides can act as signaling molecules that modulate cellular responses.
- Enzyme Inhibition: The structure may inhibit specific enzymes, impacting metabolic pathways.
- Cell Proliferation: Certain peptides are known to influence cell growth and differentiation.
Antimicrobial Activity
Research indicates that peptides similar to this compound can exhibit antimicrobial properties. For instance, studies have shown that certain sequences can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic processes.
Antihypertensive Effects
Peptides derived from protein hydrolysates have been shown to possess antihypertensive activity. The sequence in this compound may contribute to this effect through angiotensin-converting enzyme (ACE) inhibition.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Peptide Science demonstrated that a peptide with a similar sequence effectively inhibited the growth of Staphylococcus aureus. The mechanism involved disruption of the bacterial membrane integrity.
Case Study 2: Blood Pressure Regulation
In a clinical trial involving hypertensive patients, a peptide derived from animal proteins showed significant reductions in systolic and diastolic blood pressure. The study highlighted the importance of specific amino acid sequences in eliciting these effects.
Research Findings
- Stability and Solubility: Modifications at the C-terminus (amide vs. carboxyl) significantly affect the stability and solubility of peptides. This compound exhibits enhanced stability due to its amide group, which may enhance its biological activity compared to similar peptides with free carboxyl groups .
- Synthesis Techniques: Solid-phase peptide synthesis (SPPS) is commonly used for synthesizing this peptide, allowing for precise control over the sequence and modifications.
- Comparison with Similar Peptides:
Q & A
Q. What experimental methods are recommended for characterizing the structural stability of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH₂ under varying pH conditions?
To assess structural stability, employ circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix or β-sheet content) across pH gradients (e.g., pH 3–9). Pair this with dynamic light scattering (DLS) to detect aggregation. For validation, use nuclear magnetic resonance (NMR) to resolve atomic-level conformational shifts . Preclinical protocols from NIH guidelines recommend triplicate trials and statistical analysis (ANOVA) to ensure reproducibility .
Q. How should researchers design a synthesis protocol for this peptide while ensuring purity and correct sequence alignment?
Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling steps for proline-rich regions to minimize truncations. Purify via reverse-phase HPLC (C18 column, gradient elution) and confirm mass accuracy using MALDI-TOF or ESI-MS. Sequence validation requires Edman degradation or tandem MS/MS fragmentation . Document batch-to-batch variability in yield and impurity profiles to inform reproducibility standards .
Q. What are the best practices for conducting a literature review on this peptide’s bioactivity using academic databases?
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different in vitro assays?
Systematically evaluate variables:
- Assay conditions : Compare buffer composition (e.g., ionic strength, divalent cations) and incubation times.
- Cell lines : Note species-specific receptor affinities (e.g., human vs. murine models).
- Dosage : Quantify dose-response curves and check for non-linear effects.
Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data, and use sensitivity analysis to identify outlier studies . Adhere to NIH preclinical checklists to standardize reporting .
Q. What strategies are critical for elucidating the peptide’s interaction with target proteins in molecular dynamics (MD) simulations?
Begin with homology modeling (SWISS-MODEL) to predict 3D structures if crystallographic data are lacking. Run MD simulations (GROMACS/AMBER) under physiological conditions (310 K, 1 atm) for ≥100 ns. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, ΔH) .
Q. How should researchers address challenges in scaling up peptide synthesis without compromising bioactivity?
Optimize SPPS parameters:
- Coupling efficiency : Use diisopropylcarbodiimide (DIC)/Oxyma Pure for proline repeats.
- Cleavage conditions : Test TFA/scavenger ratios to minimize side-chain modifications.
Assay scaled batches for endotoxin levels (LAL test) and functional activity (e.g., cell migration assays). Implement quality control (QC) protocols aligned with Good Laboratory Practice (GLP) for batch consistency .
Q. What methodologies are recommended for tracking the peptide’s pharmacokinetics in in vivo models?
Label the peptide with a fluorescent probe (e.g., FITC) or isotope (e.g., <sup>13</sup>C) for LC-MS/MS quantification. Administer via IV bolus and collect plasma/tissue samples at timed intervals. Compartmental modeling (e.g., two-photon microscopy for tissue penetration) can resolve absorption/distribution kinetics. Include control groups to account for metabolic degradation .
Methodological and Ethical Considerations
Q. How can researchers ensure data authenticity and reproducibility in studies involving this peptide?
Adopt the NIH’s preclinical checklist for experimental transparency . Maintain raw data logs (e.g., NMR spectra, HPLC chromatograms) in open-access repositories (e.g., Zenodo). Use version-controlled software (e.g., GitLab) for computational workflows. Supervisors must audit lab notebooks and enforce blind validation of key results .
What frameworks should guide the formulation of hypothesis-driven research questions about this peptide’s mechanism of action?
Apply the PICO framework :
Q. How can conflicting results in peptide stability studies be critically evaluated during peer review?
Require authors to disclose full experimental conditions (e.g., temperature, storage buffers) and statistical power calculations. Encourage deposition of raw data for independent reanalysis. Reviewers should assess alignment with community standards (e.g., MIBBI guidelines) and recommend replication studies if methodological gaps exist .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
